Cas no 139726-37-7 (Tenuifoliside C)

Tenuifoliside C is a bioactive saponin compound derived from Polygala tenuifolia, a plant traditionally used in herbal medicine. It exhibits notable neuroprotective and anti-inflammatory properties, making it a subject of interest in pharmacological research. The compound has demonstrated potential in modulating neurotransmitter systems, particularly in enhancing cognitive function and protecting against neuronal damage. Its mechanism of action involves the regulation of oxidative stress and inhibition of pro-inflammatory cytokines. Tenuifoliside C is characterized by high purity and stability, ensuring reliability for experimental and therapeutic applications. Researchers value it for its well-documented pharmacokinetic profile and compatibility with in vitro and in vivo studies.
Tenuifoliside C structure
Tenuifoliside C structure
商品名:Tenuifoliside C
CAS番号:139726-37-7
MF:C35H44O19
メガワット:768.7125
CID:2063057

Tenuifoliside C 化学的及び物理的性質

名前と識別子

    • tenuifoliside C
    • 3-O-[(2E)-1-Oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-beta-D-fructofuranosyl alpha-D-glucopyranoside 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
    • [(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-[(2R,3R,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5
    • Tenuifoliside C
    • インチ: 1S/C35H44O19/c1-45-19-10-17(11-20(46-2)27(19)40)6-8-25(38)50-15-24-28(41)30(43)31(44)34(51-24)54-35(16-37)33(29(42)23(14-36)53-35)52-26(39)9-7-18-12-21(47-3)32(49-5)22(13-18)48-4/h6-13,23-24,28-31,33-34,36-37,40-44H,14-16H2,1-5H3/b8-6+,9-7+/t23-,24+,28+,29-,30-,31+,33+,34+,35+/m0/s1
    • InChIKey: PMGMZCFZCYRJAG-BCLUNCODSA-N
    • ほほえんだ: O1[C@@]([H])(C([H])([H])O[H])[C@@]([H])([C@]([H])([C@@]1(C([H])([H])O[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])OC(/C(/[H])=C(\[H])/C2C([H])=C(C(=C(C=2[H])OC([H])([H])[H])O[H])OC([H])([H])[H])=O)O1)O[H])O[H])O[H])OC(/C(/[H])=C(\[H])/C1C([H])=C(C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H]

計算された属性

  • せいみつぶんしりょう: 768.247679g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.2
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 19
  • 回転可能化学結合数: 18
  • どういたいしつりょう: 768.247679g/mol
  • 単一同位体質量: 768.247679g/mol
  • 水素結合トポロジー分子極性表面積: 268Ų
  • 重原子数: 54
  • 複雑さ: 1220
  • 同位体原子数: 0
  • 原子立体中心数の決定: 9
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ぶんしりょう: 768.7

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),
  • ようかいど: ほとんど溶けない(0.034 g/l)(25ºC)、
  • PSA: 268.05000
  • LogP: -1.11840

Tenuifoliside C 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0022930-10mg
Tenuifoliside C
139726-37-7
10mg
$686.0 2022-04-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce59768-5mg
Tenuifoliside C
139726-37-7 98%
5mg
¥0.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T37270-20mg
tenuifoliside C
139726-37-7 ,HPLC≥98%
20mg
¥1428.0 2023-09-06
TRC
T223430-2.5mg
Tenuifoliside C
139726-37-7
2.5mg
$ 200.00 2022-06-03
Chengdu Biopurify Phytochemicals Ltd
BP3383-20mg
Tenuifoliside C
139726-37-7 98%
20mg
$320 2023-09-19
TargetMol Chemicals
T2S2211-1mg
Tenuifoliside C
139726-37-7 99.91%
1mg
¥ 1210 2024-07-19
TargetMol Chemicals
T2S2211-50 mg
Tenuifoliside C
139726-37-7 97.64%
50mg
¥ 14,772 2023-07-10
TargetMol Chemicals
T2S2211-5 mg
Tenuifoliside C
139726-37-7 97.64%
5mg
¥ 3,594 2023-07-10
1PlusChem
1P001C35-1mg
α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
139726-37-7 99%
1mg
$248.00 2024-06-21
Aaron
AR001CBH-1mg
α-D-Glucopyranoside, 3-O-[(2E)-1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-β-D-fructofuranosyl, 6-[(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenoate]
139726-37-7 95%
1mg
$181.00 2025-02-11

Tenuifoliside Cに関する追加情報

Introduction to Tenuifoliside C (CAS No. 139726-37-7)

Tenuifoliside C, a naturally occurring compound with the chemical designation CAS No. 139726-37-7, has garnered significant attention in the field of chemical and biomedical research due to its unique structural properties and potential pharmacological applications. This compound, isolated from the plant Tenuifolium, belongs to the class of flavonoid glycosides, which are well-known for their diverse biological activities. The structural complexity and functional groups of Tenuifoliside C make it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular structure of Tenuifoliside C features a flavone backbone substituted with various glycosyl moieties, which contribute to its solubility and bioavailability. Recent studies have highlighted the importance of such structural features in enhancing the pharmacokinetic properties of flavonoid derivatives. The presence of multiple hydroxyl groups and a glycosidic linkage in Tenuifoliside C suggests potential interactions with biological targets, making it an attractive molecule for medicinal chemistry investigations.

In recent years, there has been a surge in research focused on natural products as sources of bioactive compounds. Tenuifoliside C stands out as one of the most studied flavonoid glycosides due to its reported antimicrobial, anti-inflammatory, and antioxidant properties. These activities have been attributed to its ability to modulate various cellular pathways, including those involved in immune response and oxidative stress. The growing body of evidence supporting the efficacy of Tenuifoliside C has prompted researchers to explore its potential as a lead compound for developing novel therapeutic agents.

One of the most compelling aspects of Tenuifoliside C is its mechanism of action. Studies have demonstrated that it can inhibit the activity of several enzymes implicated in inflammatory processes, such as COX-2 and LOX. Additionally, its antioxidant properties have been linked to its ability to scavenge free radicals and protect cells from oxidative damage. These findings are particularly relevant in the context of chronic diseases where inflammation and oxidative stress play a significant role.

The synthesis and characterization of Tenuifoliside C have also provided valuable insights into the biosynthetic pathways of flavonoid glycosides. Researchers have utilized advanced spectroscopic techniques, such as NMR and mass spectrometry, to elucidate its structure and understand its conformational dynamics. These studies not only contribute to our fundamental understanding of plant secondary metabolites but also provide a foundation for developing synthetic strategies to produce analogs with enhanced bioactivity.

Another area of interest is the pharmacokinetic profile of Tenuifoliside C. Preliminary studies have shown that it exhibits good oral bioavailability and can be detected in biological matrices at significant concentrations after administration. This suggests that it may be suitable for clinical development if further studies confirm its safety and efficacy. The compound's ability to cross the blood-brain barrier is also being explored, as this could open up new possibilities for treating neurological disorders.

The potential applications of Tenuifoliside C extend beyond traditional therapeutic uses. Its antimicrobial properties have led to investigations into its use as an antimicrobial agent against drug-resistant pathogens. Additionally, its anti-inflammatory effects make it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The versatility of this compound underscores the importance of natural product research in addressing unmet medical needs.

Future directions in Tenuifoliside C research include exploring its interactions with specific biological targets at the molecular level. Techniques such as crystallography and computational modeling can provide detailed insights into how this compound binds to enzymes and receptors. Such information is crucial for designing derivatives with improved potency and selectivity.

Moreover, the development of novel delivery systems for Tenuifoliside C is another area that warrants further investigation. Nanotechnology-based approaches have shown promise in enhancing the bioavailability and targeted delivery of bioactive compounds. By encapsulating Tenuifoliside C within nanoparticles or liposomes, researchers aim to improve its therapeutic efficacy while minimizing side effects.

The economic feasibility of producing Tenuifoliside C on an industrial scale is also being considered. Biotechnological methods, such as cell culture or metabolic engineering, could potentially provide sustainable alternatives to traditional extraction methods. These approaches not only ensure a stable supply but also reduce environmental impact, aligning with global sustainability goals.

In conclusion, Tenuifoliside C (CAS No. 139726-37-7) represents a fascinating example of how natural products can serve as inspiration for drug discovery efforts. Its unique structural features, coupled with promising pharmacological activities, make it a compelling candidate for further development. As research continues to uncover new aspects of this compound's biology and chemistry, it is likely that Tenuifoliside C will play an increasingly important role in addressing various health challenges.

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